molecular formula C16H12N2O4S B5668659 1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione

1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione

Cat. No.: B5668659
M. Wt: 328.3 g/mol
InChI Key: QBEQLUJXBCLXHV-UHFFFAOYSA-N
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Description

1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a 4-[(4-nitrophenyl)sulfanyl]phenyl substituent

Preparation Methods

The synthesis of 1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Introduction of the 4-[(4-Nitrophenyl)sulfanyl]phenyl Group: This step involves the nucleophilic substitution reaction where a 4-nitrophenylsulfanyl group is introduced to the phenyl ring attached to the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrrolidine-2,5-dione ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies to understand its interactions with various biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-{4-[(4-Nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-2,5-dione: This compound has a similar structure but features a pyrrole ring instead of a pyrrolidine ring.

    4-Nitrophenylsulfanylbenzene: This simpler compound lacks the pyrrolidine-2,5-dione core but shares the nitrophenylsulfanyl substituent.

The uniqueness of this compound lies in its combination of the pyrrolidine-2,5-dione core with the 4-[(4-nitrophenyl)sulfanyl]phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEQLUJXBCLXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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